1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea
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Description
1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
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Scientific Research Applications
Inhibitor Design and Drug Discovery
1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea has potential applications in drug discovery, particularly in the design of kinase inhibitors. Such compounds, with a pyrimidine scaffold, have shown promise as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a target for anti-inflammatory drugs. These inhibitors bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP, and exhibit specificity and potency in binding. The 2 position of the pyrimidine ring is amenable to side chain modifications, enhancing inhibitory activity and selectivity for p38 over other kinases. This property is crucial in the rational design of kinase inhibitors for therapeutic applications (Scior et al., 2011).
Enzyme Inhibition for Medical Applications
Compounds like 1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea have implications in urease inhibition, a strategy for treating gastric and urinary tract infections caused by specific pathogens such as Helicobacter pylori and Proteus species. Urease inhibitors have been a focus of medical research, given their potential to manage infections by modulating the enzyme's activity. Despite limited clinical use due to side effects, these inhibitors represent a critical area for developing therapeutic alternatives for infection management (Kosikowska & Berlicki, 2011).
Biosensor Development
The chemical structure and properties of compounds like 1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea contribute to advancements in biosensor technology, particularly in detecting and quantifying urea. These developments are crucial in diagnosing and managing diseases associated with abnormal urea concentrations, such as renal failure and hepatic disorders. Furthermore, urea detection is vital in various industries, including agriculture and food preservation, highlighting the compound's role beyond medical applications (Botewad et al., 2021).
Diagnostic Applications
The structural components of 1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea facilitate its use in diagnostic procedures, especially in identifying metabolic disorders. The compound's interaction with biological molecules can aid in developing sensitive diagnostic tools for mass screening and detailed metabolic profiling. This application is particularly relevant in newborn screening and understanding metabolic disorders' biochemical pathways (Kuhara, 2001).
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-18-8-4-5-9-19(18)26-21(29)25-16-14-23-20(24-15-16)28-12-10-27(11-13-28)17-6-2-1-3-7-17/h1-9,14-15H,10-13H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUMTUSSQATLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.